molecular formula C15H11BrN2O7 B10885625 [2-(3-Nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate

[2-(3-Nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate

Cat. No.: B10885625
M. Wt: 411.16 g/mol
InChI Key: SYUJIODPZBIRKQ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate is a complex organic compound with a unique structure that combines a nitrophenyl group, a bromo-furyl group, and an oxoethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate typically involves multiple steps:

    Formation of the 3-nitrophenyl intermediate: This step involves nitration of a phenyl ring to introduce the nitro group.

    Synthesis of the 5-bromo-2-furyl intermediate: This involves bromination of a furan ring.

    Coupling of intermediates: The 3-nitrophenyl and 5-bromo-2-furyl intermediates are coupled through a carbonylation reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a drug candidate due to its bioactive groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate involves its interaction with biological molecules. The nitrophenyl and bromo-furyl groups can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)-2-oxoethyl acetate: Lacks the bromo-furyl group.

    2-(3-Nitrophenyl)-2-oxoethyl 2-aminoacetate: Lacks the bromo-furyl group and has an amino group instead.

    2-(3-Nitrophenyl)-2-oxoethyl 2-{[(2-furyl)carbonyl]amino}acetate: Lacks the bromo group on the furan ring.

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate is unique due to the combination of the nitrophenyl, bromo-furyl, and oxoethyl ester groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C15H11BrN2O7

Molecular Weight

411.16 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate

InChI

InChI=1S/C15H11BrN2O7/c16-13-5-4-12(25-13)15(21)17-7-14(20)24-8-11(19)9-2-1-3-10(6-9)18(22)23/h1-6H,7-8H2,(H,17,21)

InChI Key

SYUJIODPZBIRKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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